N-(2,4-dimethoxyphenyl)-4-ethylbenzamide

Description

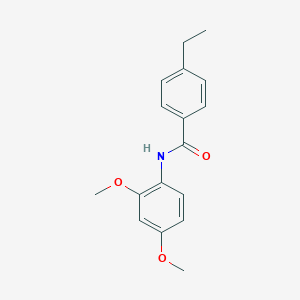

N-(2,4-Dimethoxyphenyl)-4-ethylbenzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked to a 2,4-dimethoxyphenylamine moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and related benzamides offer insights into its properties. The 2,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known to enhance solubility and modulate electronic effects, while the 4-ethyl substituent on the benzamide may influence lipophilicity and steric interactions .

Benzamides are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. For example, compounds like N-(1-(2,4-dimethoxyphenyl)-3-fluoropropyl)-4-methoxybenzamide () demonstrate the role of methoxy and fluorinated groups in optimizing pharmacokinetic profiles . Similarly, triazole-containing analogs () highlight the versatility of benzamide scaffolds in drug design .

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

NNAVZMMPPIGUIA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Substituent Impact Analysis:

- Electron-Donating Groups (e.g., Methoxy): The 2,4-dimethoxyphenyl group increases electron density, enhancing solubility and influencing binding interactions in biological targets .

- Lipophilic Groups (e.g., Ethyl, Bromo): The 4-ethyl substituent in the target compound likely improves membrane permeability compared to polar groups like bromo () or nitro () .

Pharmacological Potential

- Anticancer Applications: Methoxybenzamide derivatives () and triazole-containing analogs () demonstrate anticancer activity, implying that the target compound’s 2,4-dimethoxyphenyl and ethyl groups may synergize in tumor-targeting pathways .

- Anti-Inflammatory Activity: Nimesulide derivatives () with methoxybenzamide moieties suggest anti-inflammatory applications, though the ethyl group’s role requires further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.